

Application Notes and Protocols for a Radioactive Kemptide Kinase Assay

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Compound of Interest

Compound Name: Kemptide

Cat. No.: B7802211

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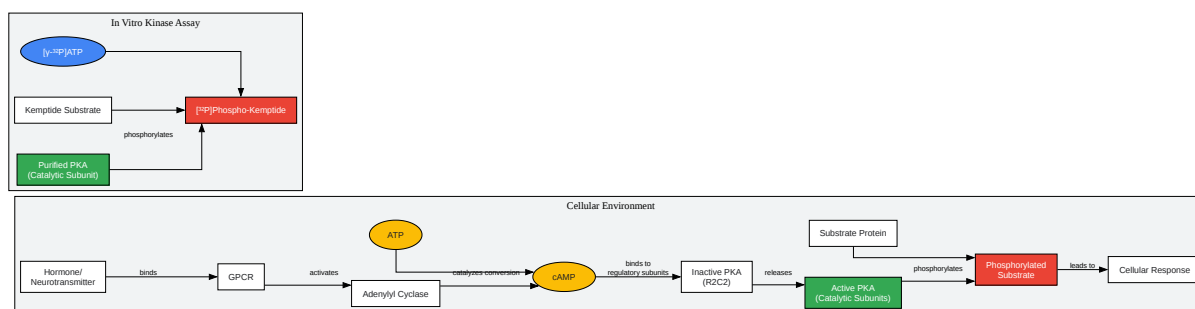
These application notes provide a detailed protocol for measuring the activity of cAMP-dependent protein kinase (PKA) using a radioactive assay with the specific peptide substrate, **Kemptide**. This assay is a robust and sensitive method widely considered the "gold standard" for quantifying protein kinase activity.^{[1][2]} It directly measures the transfer of a radiolabeled phosphate from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ to the **Kemptide** substrate.^{[1][2][3]}

Principle of the Assay

The assay quantifies the enzymatic activity of a protein kinase by measuring the incorporation of a radioactive phosphate group from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ into a specific substrate. In this protocol, the catalytic subunit of PKA phosphorylates the synthetic heptapeptide **Kemptide** (Leu-Arg-Arg-Ala-Ser-Leu-Gly), which serves as a specific substrate. The phosphorylated **Kemptide** is then separated from the unreacted $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ using P81 phosphocellulose paper, which selectively binds the positively charged **Kemptide**. The amount of radioactivity incorporated into the **Kemptide** is quantified using a scintillation counter, and this measurement is directly proportional to the kinase activity.

Signaling Pathway

The radioactive **Kemptide** kinase assay fundamentally measures a key step in a common signaling pathway where PKA is activated by cyclic AMP (cAMP).



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PKA Signaling and In Vitro Assay

Experimental Protocols

Materials and Reagents

- Enzyme: Purified, active PKA catalytic subunit.
- Substrate: **Kemptide** peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly).
- Radioisotope: $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ (specific activity ~ 3000 Ci/mmol).

- Reaction Buffer (10x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.
- Unlabeled ATP Stock: 10 mM ATP in sterile water.
- Stop Solution: 75 mM phosphoric acid.
- Wash Buffer: 0.5% phosphoric acid.
- P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.
- Scintillation Vials and Cocktail.
- General Laboratory Equipment: Pipettes, microcentrifuge tubes, incubator, vortexer, scintillation counter.

Assay Procedure

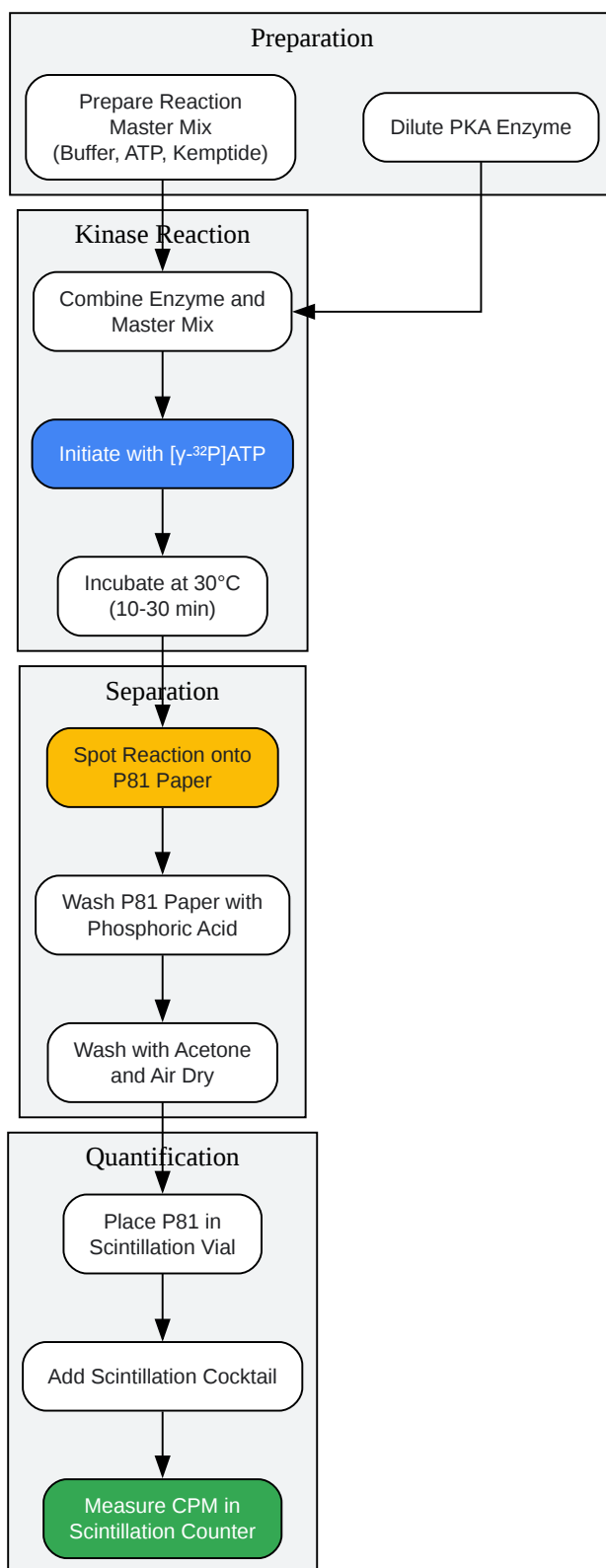
- Prepare Reaction Master Mix: On ice, prepare a master mix containing the reaction buffer, unlabeled ATP, and **Kemptide**. The final concentrations in the reaction should be optimized but typical ranges are provided in the table below.
- Enzyme Preparation: Dilute the PKA enzyme to the desired concentration in a suitable dilution buffer (e.g., 1x reaction buffer with 1 mg/mL BSA). The optimal amount of enzyme should be determined empirically to ensure linear reaction kinetics.
- Initiate the Kinase Reaction:
 - Add the diluted enzyme to microcentrifuge tubes.
 - Add the reaction master mix to each tube.
 - Initiate the reaction by adding [γ -³²P]ATP. The final reaction volume is typically 20-50 μ L.
- Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.
- Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 15-25 μ L) onto the center of a labeled P81 phosphocellulose paper square.

- Washing the P81 Paper:
 - Allow the spotted papers to air dry for a few minutes.
 - Wash the P81 papers four times for 5 minutes each in a beaker containing 0.5% phosphoric acid to remove unreacted $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - Perform a final wash with acetone for 5 minutes to aid in drying.
- Quantification:
 - Place the dried P81 paper squares into scintillation vials.
 - Add an appropriate volume of scintillation cocktail.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Controls

- Negative Control (No Enzyme): A reaction mixture containing all components except the PKA enzyme. This is used to determine the background radioactivity.
- Positive Control: A reaction with a known potent activator of PKA (e.g., a saturating concentration of cAMP if using the holoenzyme) to ensure the assay is working correctly.

Experimental Workflow



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Radioactive **Kemptide** Kinase Assay Workflow

Data Presentation and Analysis

The raw data obtained from the scintillation counter (CPM) is used to calculate the specific activity of the kinase.

Typical Reaction Conditions

Component	Stock Concentration	Final Concentration in Reaction	Notes
PKA Enzyme	Variable	1-10 nM	The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
Kemptide	5 mM	50-200 μ M	The concentration should be at or above the K_m for Kemptide to ensure substrate is not limiting. The K_m for Kemptide is around 16 μ M.
ATP (unlabeled)	10 mM	100-200 μ M	Should be at or above the K_m of the kinase for ATP.
[γ - 32 P]ATP	10 mCi/mL	0.5-1 μ Ci per reaction	Provides the radioactive signal for detection.
MgCl ₂	1 M	10 mM	Essential cofactor for kinase activity.
Tris-HCl (pH 7.5)	1 M	20 mM	Maintains the pH of the reaction.
DTT	1 M	1 mM	A reducing agent to maintain enzyme stability.
BSA	10 mg/mL	0.1 mg/mL	A carrier protein to prevent enzyme denaturation and non-specific adsorption.

Calculation of Kinase Specific Activity

- **Correct for Background:** Subtract the average CPM from the negative control (no enzyme) wells from the CPM of all other wells.
- **Determine the Specific Activity of ATP:** Calculate the total moles of ATP in the reaction and the total CPM of the [γ - ^{32}P]ATP added. This gives a conversion factor of CPM per mole of ATP.
- **Calculate Moles of Phosphate Incorporated:** Moles of P incorporated = (Corrected CPM of sample) / (Specific Activity of ATP in CPM/mole)
- **Calculate Kinase Activity:** Activity (moles/min) = (Moles of P incorporated) / (Incubation time in min)
- **Calculate Specific Activity:** Specific Activity (moles/min/mg) = (Activity in moles/min) / (Amount of enzyme in mg)

One unit of kinase activity is typically defined as the amount of enzyme that catalyzes the incorporation of 1 nanomole of phosphate into the substrate per minute.

Troubleshooting

- **High Background:** Incomplete washing of the P81 paper, or contamination of reagents with radioactivity. Ensure thorough washing and use of fresh reagents.
- **Low Signal:** Inactive enzyme, incorrect buffer conditions, or insufficient incubation time. Verify enzyme activity, check buffer pH and composition, and perform a time-course experiment to determine the optimal incubation time.
- **Poor Reproducibility:** Inaccurate pipetting, especially of viscous enzyme solutions or small volumes of radioisotope. Use calibrated pipettes and prepare master mixes to minimize pipetting errors.

By following this detailed protocol, researchers can accurately and reliably measure PKA activity, enabling studies on enzyme kinetics, inhibitor screening, and the investigation of cellular signaling pathways.

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